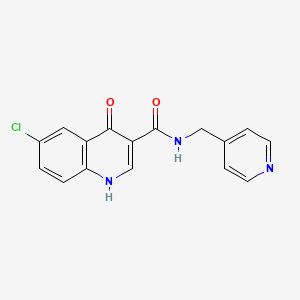

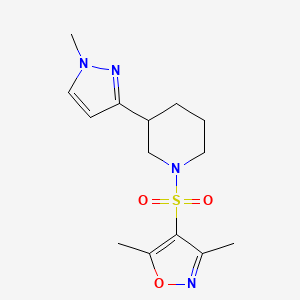

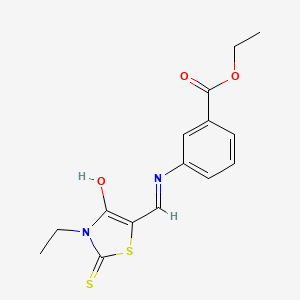

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a quinoline derivative . Quinoline is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves a much simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields . The synthesis of this compound involves a direct coupling between the aniline and 4 .Molecular Structure Analysis

The molecular structure of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involve a direct coupling between the aniline and 4 . The reaction involves the allylation of the Quinolone ring Nitrogen which leads to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Applications De Recherche Scientifique

Diuretic Properties and Polymorphism

6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide shows strong diuretic properties, potentially serving as a new hypertension remedy. Researchers have discovered two polymorphic modifications of this compound, indicating its versatile crystal packing and structural organization, which could influence its pharmacological profile (Shishkina et al., 2018).

Coordination Bonds with Metal Ions

N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines have been synthesized, featuring structures that can form coordinate bonds with metal ions like Mn(II) and Fe(II). This characteristic makes them potentially useful for targeted delivery of nitric oxide (NO) to biological sites, such as tumors, releasing NO upon irradiation with long-wavelength light (Yang et al., 2017).

Synthesis Route Development

An efficient synthesis route for N-(4-chlorobenzyl)-2-(2-hydroxyethyl)-8-(morpholin-4-ylmethyl)-6-oxo-6H-pyrrol[3.2.1-ij]quinoline-5-carboxamide (5) was developed. This synthesis route was selected for its solubility of intermediates and the capability of the pilot and production facilities, highlighting the process chemistry challenges in scale-up (Dorow et al., 2006).

ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors show potential for probing ATM inhibition in vivo, indicating their significance in the study of diseases related to ATM dysfunction (Degorce et al., 2016).

Anticorrosive Properties

Quinoline derivatives are recognized for their anticorrosive capabilities, particularly against metallic corrosion. These derivatives form highly stable chelating complexes with surface metallic atoms, which is crucial for the development of anticorrosive materials (Verma et al., 2020).

Orientations Futures

The future directions for the research on 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide could involve exploring its therapeutic potential . This compound can be explored for their therapeutic potential and may also be adaptable for the derivatization of other such less reactive carboxylate species .

Propriétés

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHBFJRUUNVNMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)

![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)

![5-methyl-7-(pyridin-3-yl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)

![Benzo[d]thiazol-6-yl(4-phenylpiperazin-1-yl)methanone](/img/structure/B2465589.png)